molecular formula C9H8BrCl B13562890 Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene

Katalognummer: B13562890
Molekulargewicht: 231.51 g/mol
InChI-Schlüssel: ILZJZXJSCHIBEI-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromocyclopropyl group attached to a chlorobenzene ring

Vorbereitungsmethoden

The synthesis of Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor in the presence of a catalyst.

    Bromination: The cyclopropyl ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Chlorobenzene: The bromocyclopropyl intermediate is then coupled with chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form cyclopropyl derivatives.

    Coupling Reactions: The chlorobenzene ring can participate in further coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorobenzene ring can enhance the compound’s binding affinity and specificity for its target.

Vergleich Mit ähnlichen Verbindungen

Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene can be compared with similar compounds such as:

    Rel-1-((1R,2S)-2-bromocyclopropyl)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.

    Rel-1-((1R,2S)-2-bromocyclopropyl)-3-methylbenzene: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.

    Rel-1-((1R,2S)-2-bromocyclopropyl)-3-nitrobenzene: The presence of a nitro group can significantly alter the compound’s chemical behavior and biological activity.

Eigenschaften

Molekularformel

C9H8BrCl

Molekulargewicht

231.51 g/mol

IUPAC-Name

1-[(1S,2R)-2-bromocyclopropyl]-3-chlorobenzene

InChI

InChI=1S/C9H8BrCl/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2/t8-,9+/m0/s1

InChI-Schlüssel

ILZJZXJSCHIBEI-DTWKUNHWSA-N

Isomerische SMILES

C1[C@H]([C@@H]1Br)C2=CC(=CC=C2)Cl

Kanonische SMILES

C1C(C1Br)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.